N-methyl-1-(2,3,4-trifluorophenyl)methanamine N-methyl-1-(2,3,4-trifluorophenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18245882
InChI: InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3
SMILES:
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol

N-methyl-1-(2,3,4-trifluorophenyl)methanamine

CAS No.:

Cat. No.: VC18245882

Molecular Formula: C8H8F3N

Molecular Weight: 175.15 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(2,3,4-trifluorophenyl)methanamine -

Specification

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
IUPAC Name N-methyl-1-(2,3,4-trifluorophenyl)methanamine
Standard InChI InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3
Standard InChI Key XLZZHCNZIRMXRL-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C(=C(C=C1)F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a methanamine group (-CH2_2NHCH3_3) attached to a benzene ring fluorinated at the 2, 3, and 4 positions. The IUPAC name, N-methyl-1-(2,3,4-trifluorophenyl)methanamine, reflects this substitution pattern. The molecular formula is C8_8H9_9F3_3N, with a theoretical molecular weight of 176.16 g/mol.

Key Structural Features:

  • Trifluorophenyl Group: The 2,3,4-trifluorination creates a sterically hindered and electron-deficient aromatic system due to fluorine’s strong electron-withdrawing inductive (-I) effect.

  • Methylamine Moiety: The secondary amine group enhances nucleophilicity while the methyl substituent moderates basicity compared to primary amines.

Electronic and Steric Effects

The trifluorophenyl group’s electronic effects dominate the compound’s reactivity:

  • Electron Deficiency: Fluorine’s -I effect reduces electron density on the aromatic ring, directing electrophilic attacks to less substituted positions (e.g., para to existing substituents).

  • Steric Hindrance: Ortho-fluorine atoms create steric barriers, influencing reaction pathways and intermolecular interactions.

Physicochemical Properties

PropertyValue/Description
Molecular Weight176.16 g/mol
LogP (Lipophilicity)Estimated ~2.7 (high for amine derivatives)
pKa~8.5–9.2 (weaker base than aniline)
SolubilityLow in water; soluble in polar aprotic solvents (DMF, DMSO)

The high lipophilicity (LogP) stems from fluorine’s hydrophobicity and the aromatic system, suggesting membrane permeability in biological systems.

Synthesis and Manufacturing

Reductive Amination

A plausible route involves reductive amination of 2,3,4-trifluorobenzaldehyde with methylamine:

  • Condensation:
    2,3,4-F3C6H2CHO+CH3NH22,3,4-F3C6H2CH=NCH3+H2O\text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CHO} + \text{CH}_3\text{NH}_2 \rightarrow \text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH=NCH}_3 + \text{H}_2\text{O}

  • Reduction:
    2,3,4-F3C6H2CH=NCH3+H2Pd/C2,3,4-F3C6H2CH2NHCH3\text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH=NCH}_3 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH}_2\text{NHCH}_3

Optimization Factors:

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel for selective imine reduction.

  • Solvent: Tetrahydrofuran (THF) or methanol.

  • Yield: ~60–75% under optimized conditions.

Nucleophilic Substitution

An alternative method utilizes 2,3,4-trifluorobenzyl chloride and methylamine:
2,3,4-F3C6H2CH2Cl+CH3NH22,3,4-F3C6H2CH2NHCH3+HCl\text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH}_2\text{NHCH}_3 + \text{HCl}
Conditions:

  • Base: Triethylamine or K2_2CO3_3 to neutralize HCl.

  • Temperature: 40–60°C in DMF.

Industrial-Scale Production

Continuous flow reactors are preferred for scalability and safety:

  • Advantages: Enhanced heat/mass transfer, reduced reaction times, and improved yields (≥85%).

  • Challenges: Handling corrosive by-products (e.g., HCl) and ensuring fluorine-containing waste management.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring directs electrophiles to the para position relative to existing substituents. Example reactions:

  • Nitration: Requires harsh conditions (HNO3_3/H2_2SO4_4) due to deactivation.

  • Halogenation: Limited reactivity unless using Lewis acid catalysts (e.g., AlCl3_3).

Amine Functionalization

  • Acylation: Reacts with acetyl chloride to form amides.
    2,3,4-F3C6H2CH2NHCH3+AcCl2,3,4-F3C6H2CH2N(Ac)CH3\text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH}_2\text{NHCH}_3 + \text{AcCl} \rightarrow \text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH}_2\text{N(Ac)CH}_3

  • Oxidation: Forms N-oxide derivatives with H2_2O2_2 or peracids.

Cross-Coupling Reactions

The trifluorophenyl group participates in Suzuki-Miyaura couplings for biaryl synthesis:
2,3,4-F3C6H2CH2NHCH3+Ar-B(OH)2Pd2,3,4-F3C6H2CH2NHCH3Ar\text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH}_2\text{NHCH}_3 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{2,3,4-F}_3\text{C}_6\text{H}_2\text{CH}_2\text{NHCH}_3-\text{Ar}

Applications in Scientific Research

Medicinal Chemistry

  • Drug Intermediate: Serves as a building block for antidepressants and antipsychotics, where fluorine enhances metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: The 2,3,4-trifluoro pattern is explored for optimizing receptor binding (e.g., serotonin transporters).

Material Science

  • Liquid Crystals: Fluorinated aromatic amines improve thermal stability and mesophase behavior.

  • Polymer Additives: Enhances UV resistance in fluoropolymers.

Agricultural Chemistry

  • Herbicide Synthons: Fluorine’s electronegativity augments interactions with plant enzyme targets.

Biological Activity and Mechanisms

Toxicity Profile

  • Acute Toxicity: LD50_{50} (rat, oral) estimated >500 mg/kg, typical for aromatic amines.

  • Metabolic Pathways: Hepatic cytochrome P450-mediated oxidation to N-oxide derivatives.

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